![molecular formula C16H15N5O3 B2937406 4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034550-46-2](/img/structure/B2937406.png)

4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

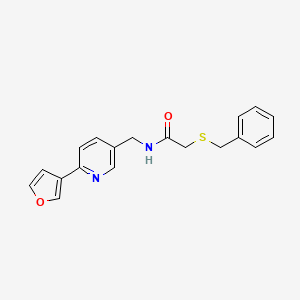

Description

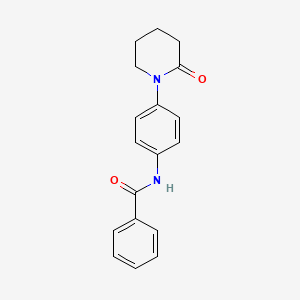

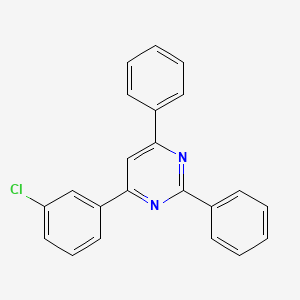

This compound belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . The synthesized compounds show weak luminescent properties in MeCN solution . They have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties .

Synthesis Analysis

Triazole compounds, including this one, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The synthesis of these compounds often involves optimized microwave reaction conditions . The reaction is also carried out at 120 °C with 100 mg of 3Å MS .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the molecular structure .Chemical Reactions Analysis

In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV . The reaction conditions were optimized for BRD4 potency and physical properties .Physical And Chemical Properties Analysis

The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the physical and chemical properties of the compound . The compound exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) .Applications De Recherche Scientifique

Based on the information available, here is a comprehensive analysis of the scientific research applications of “4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide”:

Antimicrobial Applications

The triazole core of the compound has been shown to possess significant antimicrobial properties. It can bind with various enzymes and receptors in biological systems, leading to the development of new classes of antibacterial agents to combat multidrug-resistant pathogens . This compound could potentially be used to synthesize new molecules with enhanced antimicrobial activity.

Antifungal Applications

Triazole derivatives, including those similar to the compound , are a major class of antifungal drugs . They can be used to treat fungal infections by disrupting the synthesis of the fungal cell membrane.

Anticancer Applications

The structural motif of triazolo[4,3-b]pyridazine is present in compounds that have been evaluated for their anticancer activities. Some derivatives have shown promising results in inhibiting the growth of cancer cells .

Antioxidant Properties

Triazole compounds have been associated with antioxidant properties, which are crucial in protecting cells against oxidative stress . This compound could be explored for its potential to mitigate oxidative damage in biological tissues.

Antiviral Potential

The triazole ring is known for its antiviral capabilities. Derivatives of this compound could be synthesized to explore their effectiveness against various viral infections .

Anti-inflammatory and Analgesic Effects

Compounds with a triazole ring have been reported to exhibit anti-inflammatory and analgesic effects . This suggests that the compound could be valuable in the development of new pain relief medications.

Antiepileptic and Sedative-Hypnotic Use

The triazole derivatives are also known for their antiepileptic and sedative-hypnotic effects, which could make them useful in the treatment of epilepsy and as sleep aids .

Antihypertensive and Antidepressant Effects

Lastly, the triazole class includes drugs with antihypertensive and antidepressant effects. This indicates the potential for the compound to be used in the management of hypertension and depression .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold, have been reported to interact with various targets, including cell division proteins like zipa .

Mode of Action

This interaction could potentially alter the normal functioning of these proteins, leading to the observed biological effects .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for compounds with similar structures . These studies can provide insights into the potential bioavailability of the compound.

Result of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that the compound may have multiple effects at the molecular and cellular levels .

Orientations Futures

The future directions for this compound could involve further optimization of the synthesis process , as well as exploration of its potential applications in various fields, such as medicinal chemistry , due to its ability to bind with a variety of enzymes and receptors . Further studies could also investigate its potential as a secondary explosive, given its excellent insensitivity toward external stimuli and good detonation performance .

Propriétés

IUPAC Name |

4-acetyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c1-10(22)11-3-5-12(6-4-11)16(23)17-9-14-19-18-13-7-8-15(24-2)20-21(13)14/h3-8H,9H2,1-2H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKDPYISLFOJTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)

![3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide](/img/structure/B2937327.png)

![Methyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2937328.png)

![2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2937332.png)

![Cyclohexyl [(3,4-dimethoxyphenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2937334.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2937340.png)

![5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2937346.png)